molecular formula C25H21ClN4O2 B14998465 4-(3-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(3-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B14998465
M. Wt: 444.9 g/mol
InChI Key: PRHRNEZNIAQNMJ-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a methoxyphenyl group, and a dihydropyrimido[1,2-a]benzimidazole core, making it an interesting subject for research and development.

Preparation Methods

The synthesis of 4-(3-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multiple steps, including the formation of the dihydropyrimido[1,2-a]benzimidazole core and subsequent functionalization. Common synthetic routes may include:

    Formation of the dihydropyrimido[1,2-a]benzimidazole core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Final assembly: The final step involves the coupling of the functionalized intermediates to form the target compound.

Industrial production methods may involve optimizing these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

4-(3-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions with appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored based on its biological activity.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

4-(3-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall structure, leading to unique properties and applications.

Properties

Molecular Formula

C25H21ClN4O2

Molecular Weight

444.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C25H21ClN4O2/c1-15-22(24(31)28-19-11-4-6-13-21(19)32-2)23(16-8-7-9-17(26)14-16)30-20-12-5-3-10-18(20)29-25(30)27-15/h3-14,23H,1-2H3,(H,27,29)(H,28,31)

InChI Key

PRHRNEZNIAQNMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)Cl)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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